molecular formula C12H9Cl2NO2S B8523653 2-(2,4-Dichlorophenylmethylsulfinyl)pyridine N-oxide CAS No. 60263-95-8

2-(2,4-Dichlorophenylmethylsulfinyl)pyridine N-oxide

Cat. No. B8523653
M. Wt: 302.2 g/mol
InChI Key: XXGOPAOJZUCJST-UHFFFAOYSA-N
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Patent
US04019893

Procedure details

A well stirred solution of 5.8 gms (0.02 mole) of 2-(2,4-dichlorophenylmethylthio)pyridine N-oxide in 50 ml of chloroform is treated at 0° - 10° with 4 gms (0.02 mole) MCPBA (85%) in 50 ml of chloroform. The mixture is allowed to rise to ambient and held for 16 hours. The reaction mixture is washed with saturated sodium bicarbonate, dried and evaporated to 5.5 gms (89% theory) of product. Melting point 138° - 141° C. Structure confirmed by IR and NMR. (IR N-O 1240 cm-1, SO 1050 cm-1)
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][S:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N+:12]=1[O-:17].C1C=C(Cl)C=C(C(OO)=[O:26])C=1>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][S:10]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][N+:12]=1[O-:17])=[O:26]

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CSC1=[N+](C=CC=C1)[O-]
Name
Quantity
4 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture is washed with saturated sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to 5.5 gms (89% theory) of product

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
ClC1=C(C=CC(=C1)Cl)CS(=O)C1=[N+](C=CC=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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